N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an acetamide group at position 2. The acetamide is further functionalized with a sulfanyl-linked imidazole moiety bearing a 4-methylbenzyl group. Thiadiazole derivatives are known for their antimicrobial, anticancer, and enzyme-inhibitory activities, making this compound a candidate for pharmaceutical development .
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-11-3-5-13(6-4-11)9-21-8-7-17-16(21)23-10-14(22)18-15-20-19-12(2)24-15/h3-8H,9-10H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFSGOZQZUYLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound can be broken down into two significant moieties:
- Thiadiazole ring : Known for its diverse biological activities.
- Imidazole ring : Often associated with pharmacological properties.
Antimicrobial Activity
- General Findings : Compounds containing the 1,3,4-thiadiazole nucleus have demonstrated significant antibacterial properties. For instance, derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae .
- Minimum Inhibitory Concentrations (MIC) : Research indicates that certain thiadiazole derivatives exhibit MIC values ranging from 15.6 µg/mL to 300 µg/mL against various bacterial strains . The presence of electron-withdrawing groups enhances antibacterial activity significantly.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 15.6 |
| Thiadiazole Derivative B | E. coli | 30 |
| Thiadiazole Derivative C | K. pneumoniae | 100 |
Anticancer Activity
- Cytotoxic Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). Studies reveal that it exhibits a dose-dependent inhibition of cell growth .
- IC50 Values : The IC50 values for the compound against A549 and HeLa cells were found to be approximately 0.28 µg/mL and 0.52 µg/mL respectively, indicating potent anticancer activity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 0.28 |
| HeLa | 0.52 |
- Mechanism of Action : The anticancer mechanism may involve the induction of apoptosis without causing cell cycle arrest, as indicated by FACS analysis . Additionally, structure-activity relationship (SAR) studies emphasize the importance of substituents on the thiadiazole ring for enhancing cytotoxicity.
Case Studies
- Study on Thiadiazole Derivatives : A comprehensive review highlighted various derivatives of thiadiazoles that exhibited broad-spectrum antimicrobial and anticancer activities . The study emphasized the role of substituents in modulating biological activity.
- Research on Structural Variants : Another investigation focused on the interaction of thiadiazole compounds with tubulin, suggesting potential applications in cancer therapy through targeted disruption of microtubule dynamics .
Scientific Research Applications
Case Studies
A review of the cytotoxic properties of thiadiazole derivatives highlighted several compounds with strong antitumor activity. For example:
- Compound X demonstrated an IC50 value of 3.29 µg/mL against HCT116 (human colon cancer) and 10 µg/mL against H460 (human lung cancer) cell lines.
- Compound Y showed an IC50 of 0.28 µg/mL against MCF-7 (human breast cancer) cells, indicating superior potency compared to other tested derivatives .
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| X | HCT116 | 3.29 | Apoptosis induction via mitochondrial pathways |
| X | H460 | 10 | Microtubule disruption |
| Y | MCF-7 | 0.28 | Apoptosis induction |
Broad-Spectrum Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
Case Studies
In vitro studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial activity:
- One study reported that a related thiadiazole compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL.
Data Table: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|---|
| Z | Staphylococcus aureus | 16 | Effective against Gram-positive bacteria |
| Z | Escherichia coli | 32 | Moderate effectiveness |
Agricultural Uses
Thiadiazole derivatives are also being explored for their potential as agrochemicals, particularly as fungicides and herbicides. Their ability to inhibit fungal growth makes them suitable candidates for crop protection products.
Research Insights
Research has indicated that these compounds can effectively combat plant pathogens, thus enhancing agricultural productivity.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their structural modifications are summarized below:
Physicochemical Properties
- LogP and Solubility :
The target compound’s logP is predicted to be higher than N-(1,3,4-thiadiazol-2-yl)acetamide (logP ~1.5) due to the 4-methylbenzyl group, aligning with the ethyl-substituted analog’s logP of 3.09 . - Crystallography :
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide’s crystal structure (space group P2₁/c) reveals planar thiadiazole rings and intermolecular hydrogen bonding, aiding in stability .
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The thiadiazole core is synthesized via acid-catalyzed cyclization of thiosemicarbazide derivatives:
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Thiosemicarbazide formation : Reacting acetic hydrazide with potassium thiocyanate in HCl yields 2-thiosemicarbazide .
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Cyclization : Treating the thiosemicarbazide with concentrated H₂SO₄ at 0–5°C for 4 hours generates 5-methyl-1,3,4-thiadiazol-2-amine as a white crystalline solid.
Characterization Data :
Synthesis of 1-[(4-Methylphenyl)methyl]-1H-Imidazol-2-Thiol
Alkylation of 2-Mercaptoimidazole
2-Mercaptoimidazole is alkylated with 4-methylbenzyl bromide under basic conditions:
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Reaction : A mixture of 2-mercaptoimidazole (1 eq), 4-methylbenzyl bromide (1.2 eq), and K₂CO₃ (2 eq) in acetonitrile is refluxed for 6 hours.
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Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (EtOAc/hexane, 1:3).
Characterization Data :
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Yield : 62%
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¹H NMR (CDCl₃) : δ 2.35 (s, 3H, Ar-CH₃), 4.92 (s, 2H, -CH₂-), 6.95–7.25 (m, 4H, aromatic), 7.42 (s, 1H, imidazole-H).
Preparation of N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Chloroacetamide
Chloroacetylation of Thiadiazolamine
The amine is acylated using chloroacetyl chloride :
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Reaction : 5-Methyl-1,3,4-thiadiazol-2-amine (1 eq) and triethylamine (2 eq) are stirred in THF at 0°C. Chloroacetyl chloride (1.2 eq) is added dropwise, and the mixture is stirred for 3 hours.
-
Purification : The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Characterization Data :
Final Coupling via Nucleophilic Substitution
Thioether Bond Formation
The chloroacetamide intermediate reacts with the imidazole thiol:
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Reaction : N-(5-Methyl-1,3,4-thiadiazol-2-yl)chloroacetamide (1 eq), 1-[(4-methylphenyl)methyl]-1H-imidazol-2-thiol (1.1 eq), and piperidine (1.5 eq) in acetonitrile are heated at 60°C for 5 hours.
-
Workup : The solvent is evaporated, and the residue is purified via column chromatography (CH₂Cl₂/MeOH, 9:1).
Optimization Insights :
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Base Selection : Piperidine outperforms Et₃N due to reduced side reactions.
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Solvent : Acetonitrile enhances solubility of both reactants.
Characterization Data :
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Yield : 58%
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Melting Point : 178–180°C
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¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, Ar-CH₃), 2.45 (s, 3H, thiadiazole-CH₃), 4.88 (s, 2H, -CH₂-Ph), 5.02 (s, 2H, -S-CH₂-CO-), 6.95–7.40 (m, 5H, aromatic/imidazole-H).
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HRMS (ESI) : m/z 401.0821 [M+H]⁺ (calc. 401.0825).
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of 5-methyl-1,3,4-thiadiazol-2-amine with a sulfanyl-acetamide intermediate. A critical step is the coupling of the imidazole-thiol moiety (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (e.g., potassium carbonate in ethanol) . Purity optimization requires recrystallization from ethanol or methanol and validation via elemental analysis and spectral techniques (IR, H/C NMR) to confirm >95% purity .
Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the compound’s binding affinity to target enzymes?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) can analyze bond angles, dihedrals, and electronic properties to predict reactivity and stability . Molecular docking studies, such as those visualizing interactions with α-glucosidase (as in ’s Figure 3), use software like AutoDock Vina to simulate binding modes. Key parameters include binding energy scores (< -7 kcal/mol) and hydrogen-bonding interactions with active-site residues (e.g., catalytic triads) .
Basic: What spectroscopic techniques are essential for structural elucidation?
Answer:
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm, S–S bonds at ~500 cm).
- NMR : H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm), while C NMR assigns carbonyl carbons (~170 ppm) and thiadiazole/imidazole carbons .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Answer:
SAR studies focus on modifying substituents (e.g., 4-methylphenyl in the imidazole ring or methyl groups on thiadiazole) to enhance target binding. For example:
- Electron-withdrawing groups (e.g., -Br, -F) on aryl rings improve enzyme inhibition by increasing electrophilicity .
- Bulky substituents (e.g., benzyl groups) may sterically hinder off-target interactions.
Systematic variations (e.g., derivatives in , compounds 9a–e) coupled with IC assays provide quantitative SAR data .
Basic: How should researchers address contradictory spectral or elemental analysis data during characterization?
Answer:
Contradictions often arise from impurities or solvent residues. Mitigation strategies include:
- Repeating recrystallization with alternative solvents (e.g., DMF/water mixtures).
- Cross-validating elemental analysis (C, H, N, S) with theoretical values (≤0.4% deviation) .
- Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic systems .
Advanced: What methodologies are recommended for studying metabolic stability and degradation pathways?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key parameters: intrinsic clearance (Cl) and half-life (t).
- Forced degradation : Expose to acidic/basic conditions, heat, or UV light to identify degradation products (e.g., hydrolysis of acetamide or sulfanyl bonds) .
- Crystallography : Analyze degradation-resistant motifs using single-crystal X-ray structures (e.g., ’s thiadiazole framework) .
Basic: How can reaction conditions (solvent, catalyst) be optimized for scalability?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but require post-reaction removal via distillation. Ethanol/water mixtures balance cost and environmental impact .
- Catalysts : Use KCO or triethylamine for nucleophilic substitutions; transition-metal catalysts (e.g., CuI) for click chemistry in derivative synthesis .
Advanced: What strategies resolve low yields in the final coupling step of the synthesis?
Answer:
- Temperature control : Conduct reactions at 60–80°C to avoid side-product formation.
- Protecting groups : Temporarily protect reactive sites (e.g., -NH on thiadiazole) using Boc groups to prevent undesired nucleophilic attacks .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while improving yields by 15–20% .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix effects : Plasma proteins can bind to the compound, reducing recovery rates. Use protein precipitation with acetonitrile (≥90% recovery) .
- Detection limits : Optimize HPLC-UV parameters (e.g., C18 column, λ = 254 nm) or switch to LC-MS/MS for nM-level sensitivity .
Advanced: How can interdisciplinary approaches (e.g., computational + experimental) accelerate lead optimization?
Answer:
Integrate quantum mechanics/molecular mechanics (QM/MM) simulations to predict reaction pathways and experimental validation via high-throughput screening (HTS). For example:
- ICReDD’s reaction path search methods reduce trial-and-error by 50% .
- Machine learning models trained on spectral data (e.g., ’s bond angles) predict stable derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
